4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine
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Overview
Description
4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is a complex organic compound characterized by its unique structural features It contains a morpholine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with isopropyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of morpholine with a sulfonyl chloride derivative of the substituted phenyl ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and isopropyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring provides additional binding affinity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine
- 4-[(4-Methylphenyl)sulfonyl]morpholine
- 4-[(4-Isopropylphenyl)sulfonyl]morpholine
Uniqueness
4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and isopropyl groups on the phenyl ring, along with the sulfonyl and morpholine functionalities, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11(2)13-10-15(12(3)9-14(13)19-4)21(17,18)16-5-7-20-8-6-16/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLKDIZFPMAZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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